![molecular formula C7H9ClN2O2 B1607088 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 374913-86-7](/img/structure/B1607088.png)
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, also known as CMPD-1, is a small molecule inhibitor of the human c-Met receptor tyrosine kinase. It is a member of the pyrazolopyridine class of compounds which have been found to be effective inhibitors of c-Met and other receptor tyrosine kinases (RTKs). CMPD-1 has been extensively studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole-based Compounds : Pyrazole moiety is a core structure in a variety of compounds known for their broad spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves strategies like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This indicates the significance of pyrazole-containing compounds in drug discovery and development processes (Dar & Shamsuzzaman, 2015).
Environmental Science and Toxicology
Herbicide Toxicity Studies : Research on herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related compound, has provided insights into environmental toxicity, degradation, and the ecological impact of these chemicals. Studies on 2,4-D have focused on its toxicology and mutagenicity, emphasizing the need for research on the environmental fate, accumulation, and impact of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment and Disinfection
Use of Acetic Acid Derivatives : Acetic acid and its derivatives are recognized for their disinfectant properties, being effective against a wide range of microorganisms. This underscores the potential application of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in formulations for disinfecting wastewater or surfaces, due to the antimicrobial efficacy of acetic acid derivatives (Kitis, 2004).
Synthetic Chemistry and Materials Science
Organic Synthesis and Corrosion Inhibition : The versatility of acetic acid derivatives in organic synthesis is well-documented. They serve as precursors in the synthesis of a wide range of organic compounds. Additionally, certain acetic acid derivatives have been explored as corrosion inhibitors, indicating potential industrial applications in protecting metals from corrosion (Goyal et al., 2018).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar way, leading to changes in the target’s function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Result of Action
The compound’s potent antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXIFNAQYKUAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358844 | |
Record name | (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374913-86-7 | |
Record name | (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 374913-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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